

# 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone molecular structure

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**: Structure, Synthesis, and Spectroscopic Characterization

## Introduction

**2-(4-Chlorophenyl)-1-(p-tolyl)ethanone** is a diaryl ketone belonging to the deoxybenzoin class of organic compounds. Deoxybenzoin, characterized by a 1,2-diaryl-ethanone scaffold, are significant precursors and intermediates in the synthesis of various biologically active molecules and functional materials. This guide provides a comprehensive technical overview of the molecular structure, validated synthetic pathways, and detailed spectroscopic characterization of **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**, tailored for researchers in synthetic chemistry and drug development. The core structure consists of a p-tolyl group and a 4-chlorophenyl group linked by a two-carbon chain containing a carbonyl moiety. Understanding its chemical properties and spectroscopic fingerprint is crucial for its application in complex synthetic workflows.

## Molecular Structure and Physicochemical Properties

The molecular architecture of **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**, with the CAS Registry Number 62006-19-3, is defined by a central ethanone core. One carbon of this core is a

carbonyl group attached to the p-tolyl ring (4-methylphenyl), while the alpha-carbon is attached to the 4-chlorophenyl ring. This arrangement results in a non-symmetrical diaryl ketone.

Caption: Molecular structure of **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**.

Table 1: Physicochemical Properties

Identifier	Value	Source
CAS Number	<b>62006-19-3</b>	[1]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClO	[1]
Molecular Weight	244.72 g/mol	[1]
LogP	4.07	[1]
PSA (Polar Surface Area)	17.07 Å <sup>2</sup>	[1]

| SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl |[2] |

## Synthesis and Mechanistic Pathways

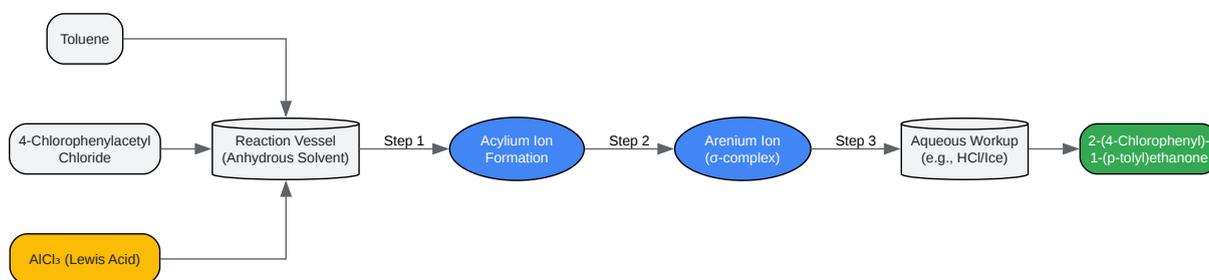
The most direct and reliable method for synthesizing **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone** is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, toluene, with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl<sub>3</sub>).

The reaction has several advantages over the corresponding alkylation: the ketone product is less reactive than the starting material, which prevents polysubstitution, and the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[3][5][6]

## Reaction Mechanism

- **Formation of the Acylium Ion:** The Lewis acid catalyst (AlCl<sub>3</sub>) coordinates to the chlorine atom of 4-chlorophenylacetyl chloride, forming a complex. This complex then dissociates to generate a resonance-stabilized acylium ion, which serves as the potent electrophile.[3][6]

- **Electrophilic Attack:** The  $\pi$ -electrons of the electron-rich toluene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or  $\sigma$ -complex, temporarily disrupting the aromaticity of the toluene ring.[3]
- **Restoration of Aromaticity:** A weak base, typically the  $[\text{AlCl}_4]^-$  complex, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**.



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Caption: Friedel-Crafts acylation workflow for synthesis.

## Experimental Protocol: Synthesis

**Causality:** Anhydrous conditions are critical as Lewis acids like  $\text{AlCl}_3$  react vigorously with water, which would deactivate the catalyst and inhibit the reaction. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. The aqueous workup with acid is necessary to decompose the aluminum chloride-ketone complex formed during the reaction and to remove any remaining catalyst.[5]

- **Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube) to maintain an inert atmosphere.

- **Catalyst Suspension:** Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous toluene (serving as both reactant and solvent). Cool the suspension to 0-5 °C in an ice bath.
- **Reagent Addition:** Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Final Product:** Purify the resulting crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield pure **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**.

## Spectroscopic Analysis and Characterization

Spectroscopic analysis is indispensable for the unequivocal structural confirmation of synthesized organic molecules.<sup>[7][8]</sup> A combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of **2-(4-Chlorophenyl)-1-(p-tolyl)ethanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.90	Doublet (d)	2H	Ar-H (ortho to C=O)	<b>Deshielded by the anisotropic effect of the carbonyl group.</b>
~ 7.30	Doublet (d)	2H	Ar-H (meta to C=O)	Standard aromatic proton chemical shift.
~ 7.25	Doublet (d)	2H	Ar-H (ortho to Cl)	Aromatic protons on the chlorophenyl ring.
~ 7.15	Doublet (d)	2H	Ar-H (meta to Cl)	Aromatic protons on the chlorophenyl ring.
~ 4.20	Singlet (s)	2H	-C(=O)-CH <sub>2</sub> -Ar	Methylene protons adjacent to both a carbonyl and an aromatic ring.

| ~ 2.40 | Singlet (s) | 3H | Ar-CH<sub>3</sub> | Methyl protons attached to the tolyl aromatic ring. |

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 197.0	C=O	<b>Characteristic chemical shift for an aryl ketone carbonyl carbon.</b>
~ 144.0	Ar-C (C-CH <sub>3</sub> )	Quaternary aromatic carbon attached to the methyl group.
~ 134.0	Ar-C (C-Cl)	Quaternary aromatic carbon attached to the chlorine atom.
~ 133.5	Ar-C (ipso to C=O)	Quaternary aromatic carbon attached to the carbonyl group.
~ 130.5	Ar-CH (meta to Cl)	Aromatic methine carbon.
~ 129.5	Ar-CH	Aromatic methine carbons of the tolyl ring.
~ 129.0	Ar-CH	Aromatic methine carbons of the tolyl ring.
~ 128.5	Ar-CH (ortho to Cl)	Aromatic methine carbon.
~ 45.0	-CH <sub>2</sub> -	Methylene carbon alpha to the carbonyl group.

| ~ 21.5 | -CH<sub>3</sub> | Methyl carbon of the tolyl group. |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands

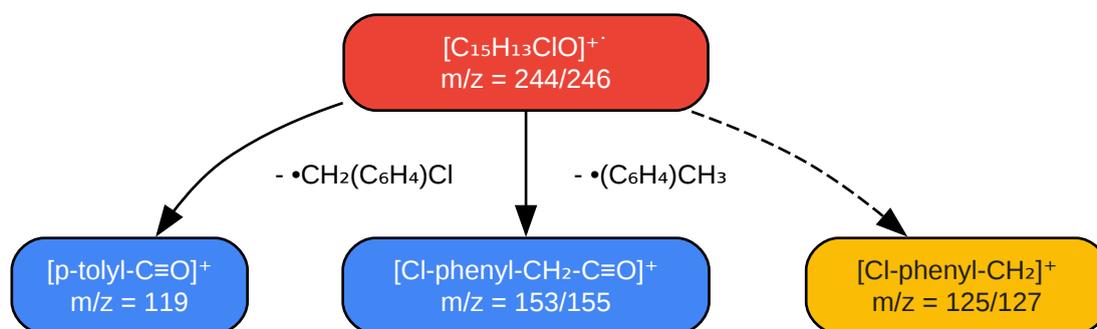
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~ 3050-3020	Medium	C-H Stretch	Aromatic C-H
~ 2920	Medium	C-H Stretch	Aliphatic C-H (CH <sub>3</sub> )
~ 1685	Strong, Sharp	C=O Stretch	Aryl Ketone
~ 1605, 1585	Medium-Weak	C=C Stretch	Aromatic Ring
~ 1100-1000	Strong	C-Cl Stretch	Aryl Halide

| ~ 820 | Strong | C-H Bend | p-Disubstituted Ring |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

- **Molecular Ion (M<sup>+</sup>):** The molecular ion peak is expected at  $m/z = 244$ , with an M+2 peak at  $m/z = 246$  (approximately one-third the intensity) due to the <sup>37</sup>Cl isotope.
- **Major Fragmentation Pathways:** The primary fragmentation occurs via alpha-cleavage on either side of the carbonyl group.
  - **Cleavage A:** Loss of the 4-chlorobenzyl radical ( $\bullet\text{CH}_2\text{-C}_6\text{H}_4\text{Cl}$ ) leads to the formation of the p-tolyl acylium ion at  $m/z = 119$ . This is often a very stable and abundant fragment.
  - **Cleavage B:** Loss of the p-tolyl radical ( $\bullet\text{C}_6\text{H}_4\text{-CH}_3$ ) leads to the formation of the 4-chlorophenylacetyl acylium ion at  $m/z = 153/155$ .
  - **Further Fragmentation:** The 4-chlorobenzyl cation can also form at  $m/z = 125/127$ .



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Caption: Major EI-MS fragmentation pathways.

## Protocol: Spectroscopic Characterization

- NMR Spectroscopy:
  - Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]
  - Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard.
  - $^1H$  NMR Parameters: Set the spectral width from 0 to 10 ppm. Use 16-32 scans with a relaxation delay of 1-2 seconds.
  - $^{13}C$  NMR Parameters: Use a spectral width from 0 to 220 ppm. Employ proton decoupling. Acquire 512-1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative detection of quaternary carbons.[7]
- IR Spectroscopy:
  - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry powder directly on the crystal. Alternatively, prepare a KBr pellet.
  - Data Acquisition: Scan the sample in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Mass Spectrometry:
  - Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
  - Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) interface.
  - Analysis: Acquire the spectrum using a standard electron energy of 70 eV. Analyze the molecular ion peak and the fragmentation pattern.

## Conclusion

**2-(4-Chlorophenyl)-1-(p-tolyl)ethanone** is a well-defined deoxybenzoin derivative whose molecular structure can be reliably synthesized and characterized. The Friedel-Crafts acylation provides an efficient route to its preparation. Its structural identity is unequivocally confirmed through a combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry, each providing complementary and self-validating data. The detailed protocols and spectral data presented in this guide serve as an authoritative reference for researchers utilizing this compound as a building block in pharmaceutical and materials science applications.

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